Branaplam mesylate, also known by its International Nonproprietary Name, is a small molecule classified as a splicing modulator. It is primarily developed for the treatment of Spinal Muscular Atrophy Type 1 and Huntington's disease. This compound functions by increasing levels of survival motor neuron protein, which is crucial for motor neuron health and function. The molecular weight of branaplam is approximately 393.48 g/mol, and it is characterized by its amphoteric nature, with measured pKa values of 11.5, 9.8, and 2.3, indicating its behavior as both an acid and a base under different conditions .
Branaplam is synthesized through organic methods and has been the subject of various pharmaceutical formulations aimed at improving its bioavailability and therapeutic efficacy. It falls under the category of splicing modulators, specifically targeting the SMN2 gene to enhance the production of functional survival motor neuron protein . The compound is classified as a Biopharmaceutics Classification System Class II drug due to its low solubility but high permeability in biological systems .
The synthesis of branaplam involves several organic chemistry techniques, including multi-step reactions that lead to the formation of its complex structure. According to patent literature, branaplam can be synthesized using specific methodologies outlined in various examples from international publications . These methods typically involve the use of reagents that facilitate the formation of key functional groups essential for its biological activity.
The synthesis pathway includes steps such as:
Branaplam's molecular structure features a distinctive arrangement that supports its function as a splicing modulator. The structural formula can be represented as follows:
Branaplam participates in various chemical reactions that are integral to its mechanism of action. Key reactions include:
The compound's ability to modulate splicing involves specific interactions at the molecular level, where it binds to RNA sequences and alters their conformation, thereby influencing splice site selection .
Branaplam acts primarily by modulating RNA splicing processes in cells affected by spinal muscular atrophy. The mechanism involves:
Preclinical studies have demonstrated that branaplam effectively increases survival motor neuron protein levels in cellular models, which correlates with improved motor neuron function .
Branaplam exhibits several notable physical and chemical properties:
Branaplam has significant scientific applications primarily in treating genetic disorders such as spinal muscular atrophy and potentially other neurodegenerative diseases like Huntington's disease. Its role as a splicing modulator places it at the forefront of therapeutic strategies aimed at correcting genetic deficiencies related to mRNA processing.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0